Methyl 4-(1,1-difluoro-2-hydroxyethyl)benzoate
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Overview
Description
Methyl 4-(1,1-difluoro-2-hydroxyethyl)benzoate is an organic compound with the molecular formula C10H10F2O3 It is a derivative of benzoic acid, where the hydrogen atom at the para position is substituted with a 1,1-difluoro-2-hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1,1-difluoro-2-hydroxyethyl)benzoate typically involves the esterification of 4-(1,1-difluoro-2-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-(1,1-difluoro-2-hydroxyethyl)benzoic acid+methanolacid catalystMethyl 4-(1,1-difluoro-2-hydroxyethyl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,1-difluoro-2-hydroxyethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 4-(1,1-difluoro-2-oxoethyl)benzoic acid.
Reduction: Formation of 4-(1,1-difluoro-2-hydroxyethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(1,1-difluoro-2-hydroxyethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(1,1-difluoro-2-hydroxyethyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the difluoro group can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1-hydroxyethyl)benzoate
- Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate
- Methyl 4-(1,1-difluoro-2-methoxyethyl)benzoate
Uniqueness
Methyl 4-(1,1-difluoro-2-hydroxyethyl)benzoate is unique due to the presence of the 1,1-difluoro-2-hydroxyethyl group, which imparts distinct chemical and physical properties. The difluoro substitution can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
methyl 4-(1,1-difluoro-2-hydroxyethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-15-9(14)7-2-4-8(5-3-7)10(11,12)6-13/h2-5,13H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFXVPUSDMDPBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CO)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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